Comprehensive Structural Elucidation of rac-Desfluoro Citalopram Hydrobromide: A Multi-Modal Analytical Guide
Comprehensive Structural Elucidation of rac-Desfluoro Citalopram Hydrobromide: A Multi-Modal Analytical Guide
Executive Summary & Regulatory Context
In the pharmaceutical development of selective serotonin reuptake inhibitors (SSRIs) like Citalopram[1], the rigorous characterization of process-related impurities and degradation products is mandated by ICH Q3A(R2) guidelines. rac-Desfluoro Citalopram Hydrobromide (CAS No. 1332724-04-5) is a critical related substance—often designated as Impurity C or a structural analogue—that lacks the para-fluoro substitution on the phenyl ring present in the active pharmaceutical ingredient (API)[2],[3].
As a Senior Application Scientist, the objective of this guide is to provide a self-validating, multi-modal analytical framework for the definitive structural elucidation of this compound. By triangulating data from High-Resolution Mass Spectrometry (LC-HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Spectroscopy, we can unequivocally confirm its molecular architecture.
Molecular Architecture & Physicochemical Profile
The absence of the highly electronegative fluorine atom fundamentally alters the electronic distribution and lipophilicity of the molecule compared to Citalopram[4].
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Chemical Name: 1-[3-(dimethylamino)propyl]-1-phenyl-1,3-dihydroisobenzofuran-5-carbonitrile hydrobromide
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Molecular Formula: C₂₀H₂₂N₂O • HBr[3]
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Molecular Weight: 387.31 g/mol (Salt form); 306.41 g/mol (Free base)[3]
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Key Structural Features: A tertiary amine (highly basic, pKa ~9.5), a fused isobenzofuran core, a nitrile group, and an unsubstituted phenyl ring.
Analytical Strategy & Workflow
To prevent analytical bias, a multi-modal workflow is deployed. Each technique interrogates a different physical property of the molecule: LC-HRMS determines exact mass and connectivity via fragmentation; NMR provides the spatial and scalar connectivity of the carbon-hydrogen framework; and FT-IR confirms the solid-state salt form.
Workflow for the structural elucidation of rac-desfluoro citalopram hydrobromide.
High-Resolution Mass Spectrometry (LC-HRMS)
Causality Behind Experimental Choices
Why positive Electrospray Ionization (+ESI)? The tertiary dimethylamine group in the propyl chain is highly basic. In an acidic mobile phase (0.1% Formic Acid), it readily accepts a proton to form a highly stable [M+H]+ precursor ion. Why HRMS over nominal mass? Citalopram's exact mass is 324.1638 Da. The loss of fluorine (-18.9984 Da) and replacement with hydrogen (+1.0078 Da) yields an exact mass difference of -17.9906 Da. Only a Time-of-Flight (TOF) or Orbitrap analyzer can resolve this exact mass shift to rule out isobaric interferences.
Self-Validating Protocol: LC-HRMS/MS Analysis
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System Suitability (Self-Validation): Prior to sample injection, calibrate the MS using a standard tuning mix (e.g., Sodium Formate). Inject a known Citalopram HBr reference standard. The system is validated only if the mass error for the Citalopram [M+H]+ ion (m/z 325.1711) is < 2.0 ppm.
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Sample Preparation: Dissolve 1.0 mg of rac-desfluoro citalopram HBr in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Dilute 1:100.
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Chromatography: Inject 2 µL onto a C18 UPLC column (2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.
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Acquisition: Acquire full scan MS (m/z 100-1000) and data-dependent MS/MS (Collision Energy: 20-40 eV).
Fragmentation Logic
LC-HRMS/MS fragmentation pathway for the desfluoro citalopram [M+H]+ ion.
Table 1: HRMS/MS Data Interpretation
| Fragment Ion | Exact Mass (m/z) | Formula | Mechanistic Origin |
| [M+H]+ | 307.1810 | C20H23N2O+ | Protonated parent molecule |
| Fragment 1 | 262.1235 | C18H16NO+ | Loss of dimethylamine ( −45 Da) via inductive cleavage |
| Fragment 2 | 234.0912 | C16H12NO+ | Subsequent loss of ethylene ( −28 Da) from the propyl chain |
| Fragment 3 | 105.0334 | C8H9+ | Aryl cation formed via isobenzofuran ring opening |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality Behind Experimental Choices
Why use DMSO-d₆ instead of CDCl₃? rac-Desfluoro Citalopram is present as a hydrobromide salt[2]. The highly polar nature of the HBr salt significantly reduces its solubility in non-polar solvents like CDCl₃. DMSO-d₆ ensures complete dissolution, preventing line broadening caused by aggregation. Furthermore, it allows for the observation of the protonated amine ( NH+ ) signal, which would exchange rapidly and disappear in protic solvents like D₂O. Why is the structural difference obvious in 1H NMR? In Citalopram, the para-fluorophenyl group exhibits a distinct AA'BB' splitting pattern (two doublets/multiplets around 7.0 and 7.4 ppm)[5]. In desfluoro citalopram, the replacement of fluorine with hydrogen results in an unsubstituted phenyl ring, generating a complex 5-proton multiplet between 7.25 and 7.45 ppm.
Self-Validating Protocol: 1D & 2D NMR
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS.
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Instrument Calibration (Self-Validation): Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning and matching (ATM) and gradient shimming. Critical step: Calibrate the 90° pulse width specifically for this sample to ensure quantitative integration in the ¹H spectrum. Validate the chemical shift referencing using the residual DMSO-d₅ quintet at exactly 2.50 ppm (¹H) and 39.52 ppm (¹³C)[5].
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Acquisition: Acquire ¹H (16 scans), ¹³C (1024 scans), COSY, and ¹H-¹³C HSQC spectra.
Table 2: Expected NMR Assignments (DMSO-d₆, 400 MHz)
| Position | ¹H Shift (ppm) | Multiplicity & Integration | ¹³C Shift (ppm) | Assignment Justification (via 2D NMR) |
| N-CH₃ | ~2.70 | s (broad), 6H | ~42.5 | Broadened due to HBr salt exchange; HSQC confirms methyls. |
| C3'' (Propyl) | ~3.10 | m, 2H | ~56.5 | Downfield shift due to adjacent protonated nitrogen ( NH+ ). |
| C1'' (Propyl) | ~2.25 | m, 2H | ~38.0 | COSY cross-peaks with C2'' protons. |
| C3 (Isobenzofuran) | 5.15, 5.25 | AB q (J ~13 Hz), 2H | ~71.5 | Diastereotopic protons next to oxygen in the chiral fused ring. |
| C4 (Isobenzofuran) | ~7.80 | d (J ~1.5 Hz), 1H | ~126.0 | Meta-coupling to C6; deshielded by the adjacent nitrile group. |
| Phenyl Ring | 7.25 - 7.45 | m, 5H | 127.0 - 129.0 | Replaces the AA'BB' system of Citalopram; confirms the desfluoro structure. |
| Nitrile (-CN) | - | - | ~118.5 | Quaternary carbon, confirmed via HMBC. |
| Amine ( NH+ ) | ~9.50 | br s, 1H | - | Confirms the hydrobromide salt state; disappears upon D₂O shake. |
Vibrational Spectroscopy & Thermal Analysis
Causality Behind Experimental Choices
While NMR and MS confirm the covalent connectivity, they do not confirm the solid-state properties or the specific counterion (Bromide). Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to confirm the presence of the nitrile group and the protonated amine, while Thermogravimetric Analysis (TGA) ensures the sample is not a hydrate.
Self-Validating Protocol: FT-IR & TGA
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FT-IR Validation: Collect a background scan of the empty ATR (Attenuated Total Reflectance) crystal. Analyze the solid powder. The presence of a sharp, distinct band at ~2230 cm⁻¹ definitively confirms the C≡N stretch[5]. A broad band between 2400-2700 cm⁻¹ confirms the tertiary amine hydrochloride/hydrobromide stretch ( R3NH+ ).
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Thermal Analysis: Run TGA from 25°C to 300°C at 10°C/min. A lack of weight loss prior to the melting point (~180°C - 190°C) validates that the reference standard is an anhydrous salt, ensuring accurate molar mass calculations for quantitative impurity testing.
References
- Sigma-Aldrich. "Citalopram impurity standard - rac Desfluoro Citalopram Hydrobromide". Source: sigmaaldrich.com.
- Pharmaffiliates. "Desfluoro Citalopram Hydrobromide". Source: pharmaffiliates.com.
- PubChem. "Citalopram | C20H21FN2O". Source: nih.gov.
- Asian Journal of Chemistry. "Novel and Improved Process for the Preparation of Citalopram". Source: asianpubs.org.
- PMC. "Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters". Source: nih.gov.
